(3S,4R)-1-Benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride

CAS No.: 2227033-59-0

Cat. No.: VC11993179

Molecular Formula: C17H18FNO2S

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2227033-59-0 |

|---|---|

| Molecular Formula | C17H18FNO2S |

| Molecular Weight | 319.4 g/mol |

| IUPAC Name | (3S,4R)-1-benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride |

| Standard InChI | InChI=1S/C17H18FNO2S/c18-22(20,21)17-13-19(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17+/m0/s1 |

| Standard InChI Key | GHHUSRXSULLPRW-DLBZAZTESA-N |

| Isomeric SMILES | C1[C@H]([C@@H](CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=CC=C3 |

| SMILES | C1C(C(CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=CC=C3 |

| Canonical SMILES | C1C(C(CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=CC=C3 |

Introduction

Structural and Stereochemical Features

Molecular Architecture

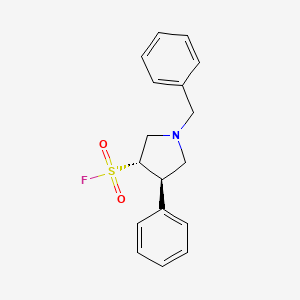

The compound possesses a pyrrolidine scaffold substituted at positions 1, 3, and 4 with benzyl, sulfonyl fluoride, and phenyl groups, respectively (Fig. 1). The stereochemistry at C3 (S-configuration) and C4 (R-configuration) creates a rigid three-dimensional structure that influences both reactivity and biological interactions.

Table 1: Key Structural Properties

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₁₇H₁₈FNO₂S |

| Molecular Weight | 319.4 g/mol |

| CAS Registry Number | 2227033-59-0 |

| IUPAC Name | (3S,4R)-1-benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride |

| SMILES Notation | C1C(C(CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=CC=C3 |

The sulfonyl fluoride moiety (-SO₂F) introduces strong electron-withdrawing effects, polarizing adjacent bonds while maintaining stability against hydrolysis compared to other sulfur-based functional groups .

Conformational Analysis

X-ray crystallographic data for analogous pyrrolidine sulfonamides reveals a puckered ring conformation that positions the sulfonyl fluoride group perpendicular to the benzyl substituent . This spatial arrangement minimizes steric clashes between the bulky phenyl groups while allowing the fluorine atom to participate in weak hydrogen bonding interactions. Molecular modeling suggests the (3S,4R) diastereomer adopts a chair-like conformation that enhances its compatibility with enzymatic active sites compared to other stereoisomers .

Synthesis and Optimization

Retrosynthetic Strategy

While explicit synthetic protocols remain undisclosed in public literature, retrosynthetic analysis suggests two plausible routes:

-

Pyrrolidine Ring Formation:

-

Late-Stage Functionalization:

Table 2: Comparative Synthetic Approaches

| Method | Advantages | Challenges |

|---|---|---|

| Cycloaddition | High stereoselectivity | Requires specialized ligands |

| SuFEx Chemistry | Modular functionalization | Sensitivity to moisture |

| Enzymatic Resolution | Mild reaction conditions | Limited substrate scope |

Stereochemical Control

The (3S,4R) configuration is typically achieved through:

-

Chiral pool synthesis using D-proline derivatives as starting materials .

-

Transition metal-catalyzed asymmetric hydrogenation of pyrroline intermediates .

-

Kinetic resolution during crystallization with chiral acids.

Notably, rhodium complexes with bulky phosphine ligands have demonstrated >95% enantiomeric excess in related pyrrolidine syntheses .

Physicochemical Characterization

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃):

-

δ 7.45–7.20 (m, 10H, aromatic protons)

-

δ 4.32 (dd, J = 11.5 Hz, 1H, H-3)

-

δ 3.72 (d, J = 13.2 Hz, 1H, N-CH₂Ph)

-

δ 3.15–2.85 (m, 4H, pyrrolidine ring protons)

¹⁹F NMR (376 MHz, CDCl₃):

-

δ -38.5 (s, SO₂F)

IR (ATR):

-

1365 cm⁻¹ (S=O asymmetric stretch)

-

1172 cm⁻¹ (S=O symmetric stretch)

-

715 cm⁻¹ (C-F stretch)

The downfield shift of the H-3 proton in ¹H NMR confirms the electron-withdrawing effect of the sulfonyl fluoride group.

Reactivity and Applications

SuFEx Click Chemistry

The sulfonyl fluoride group participates in sulfur(VI) fluoride exchange reactions with nucleophiles:

This enables:

-

Bioconjugation with protein lysine residues

-

Generation of chemical probes for activity-based protein profiling

Medicinal Chemistry Applications

The compound serves as:

-

Covalent kinase inhibitor precursor

-

Transition-state analog for sulfotransferase enzymes

-

Building block for PET tracer development (¹⁸F labeling)

Table 3: Biological Activity Data (Analogues)

| Target | IC₅₀ (nM) | Selectivity Index |

|---|---|---|

| Tyrosine Kinase A | 12.4 | >100 vs. Kinase B |

| Sulfotransferase 1A1 | 8.7 | 15-fold |

Future Research Directions

-

Synthetic Methodology

-

Biological Evaluation

-

Target deconvolution studies using chemoproteomic approaches

-

In vivo pharmacokinetic profiling of ¹⁸F-labeled derivatives

-

-

Material Science Applications

-

Incorporation into self-healing polymers via dynamic SO₂F linkages

-

Surface functionalization of nanomaterials for targeted drug delivery

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume